molecular formula C16H15N3O2 B11789209 2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11789209
M. Wt: 281.31 g/mol
InChI Key: OCZMZTXCSIWOPO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a triazole ring, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a substitution reaction, where a suitable m-tolyl halide reacts with the triazole ring.

    Introduction of the Methoxy Group: The methoxy group can be added via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

    Phenol Group Formation: The phenol group can be introduced through hydroxylation of an aromatic ring using reagents like phenol or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dihydrotriazoles or other reduced triazole derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: The compound can be utilized in the synthesis of polymers or other materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenol group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a phenyl group instead of an m-tolyl group.

    2-Methoxy-4-(3-(p-tolyl)-1H-1,2,4-triazol-5-yl)phenol: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

2-Methoxy-4-(3-(m-tolyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-methoxy-4-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C16H15N3O2/c1-10-4-3-5-11(8-10)15-17-16(19-18-15)12-6-7-13(20)14(9-12)21-2/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

OCZMZTXCSIWOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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